

Discovery and initial studies of 3-Hydroxy-2-nitrobenzonitrile

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Compound of Interest

Compound Name: *3-Hydroxy-2-nitrobenzonitrile*

Cat. No.: *B172818*

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An In-depth Technical Guide to **3-Hydroxy-2-nitrobenzonitrile**: Discovery, Characterization, and Initial Studies

Executive Summary

This technical guide provides a comprehensive overview of **3-Hydroxy-2-nitrobenzonitrile** (CAS No. 129298-23-3), a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. While detailed primary literature on this specific isomer is emerging, this document synthesizes available data, theoretical predictions, and established chemical principles to serve as a foundational resource for researchers. The guide covers the compound's physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and presents an in-depth analysis of its predicted spectroscopic signature for unambiguous identification. Furthermore, it explores initial findings on its biological activity, particularly its potential as an anti-tumor agent, and provides standardized protocols for its handling, safety, and further investigation. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the critical information needed to undertake or advance studies involving this promising molecule.

Introduction and Structural Significance

3-Hydroxy-2-nitrobenzonitrile is a poly-functionalized aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group. The specific ortho- and meta- arrangement of these substituents (hydroxyl at position 3,

nitro at position 2) creates a unique electronic and steric environment that dictates its chemical reactivity and biological potential.

- The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It is a common moiety in many pharmaceutical compounds.
- The Nitro Group: A strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. The nitroaromatic scaffold is a known pharmacophore and toxicophore, exhibiting a wide range of biological activities, including antimicrobial and antineoplastic effects, often through redox-mediated mechanisms.[1][2]
- The Phenolic Hydroxyl Group: A hydrogen-bond donor and potential site for metabolic modification. Its presence can facilitate interactions with biological targets such as enzyme active sites.

The interplay of these groups suggests that **3-Hydroxy-2-nitrobenzonitrile** could serve as a valuable building block in organic synthesis or as a lead compound in drug discovery programs.

Physicochemical and Structural Characterization

Accurate characterization is the cornerstone of any chemical research. This section details the known and computed properties of **3-Hydroxy-2-nitrobenzonitrile**.

Identity and Nomenclature

- IUPAC Name: **3-hydroxy-2-nitrobenzonitrile**[3]
- Synonyms: 2-Nitro-3-hydroxy benzonitrile[3][4]
- CAS Number: 129298-23-3[3][5]
- Molecular Formula: C₇H₄N₂O₃[3][5]
- Molecular Weight: 164.12 g/mol [3][5]
- InChI Key: JELNXWUZFOQXGZ-UHFFFAOYSA-N[3]

Physical Properties

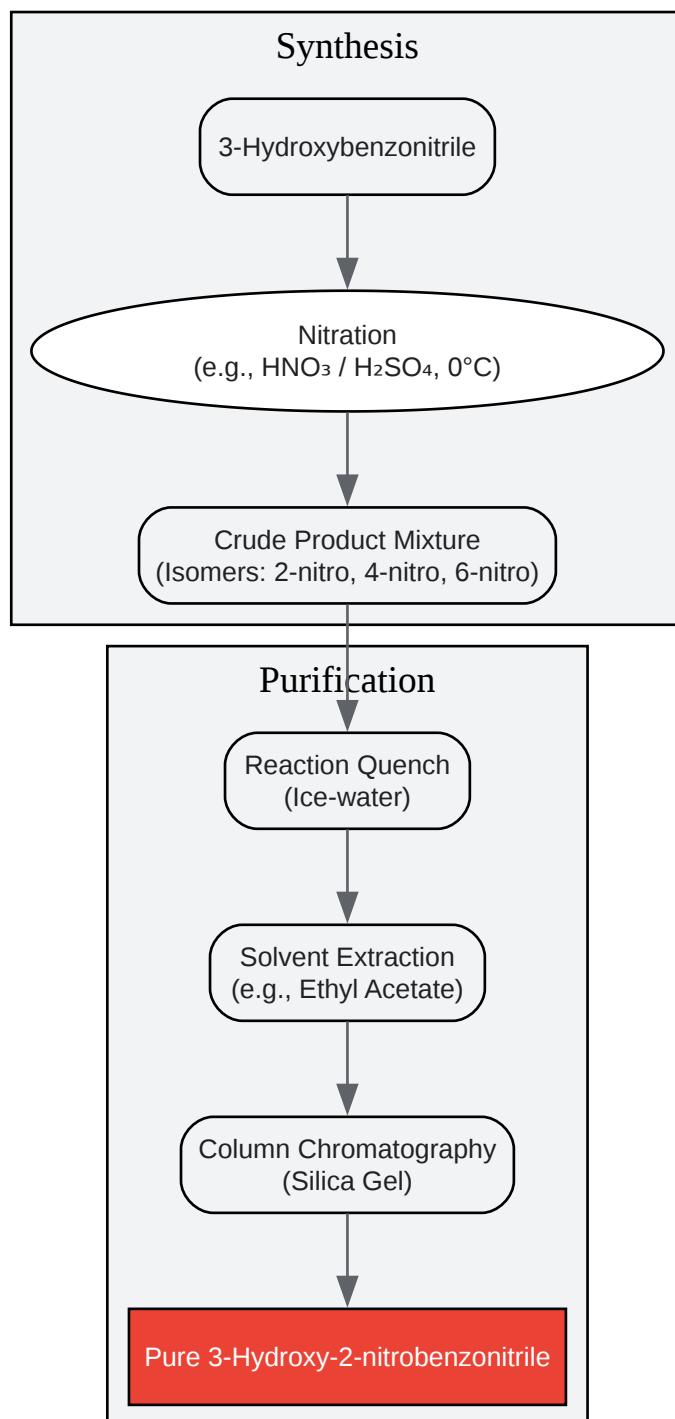
The following table summarizes the key physical and chemical properties of the compound.

| Property | Value / Description | Source |
|-------------------|--|---|
| Molecular Formula | C ₇ H ₄ N ₂ O ₃ | [3] [5] |
| Molecular Weight | 164.12 g/mol | [3] [5] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)[O-])C#N | [3] [5] |
| Appearance | Predicted to be a yellowish solid, similar to related isomers. | [6] [7] |
| Solubility | Predicted to be insoluble in water and soluble in organic solvents (e.g., ethanol, DMSO, acetone). | [6] |
| XLogP3 | 1.1 | [3] |

Synthesis and Purification

While one source suggests a synthesis from 3,4-dihydroxybenzonitrile and nitric acid, this route is chemically unlikely to yield the target product.[\[5\]](#) A more plausible approach involves the direct nitration of a suitable precursor, such as 3-hydroxybenzonitrile.

Expertise & Causality: The synthesis of this specific regioisomer is challenging due to the competing directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Nitration of 3-hydroxybenzonitrile would be expected to yield a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro derivatives. The desired 2-nitro product is formed by substitution ortho to the powerful hydroxyl director. The key to a successful synthesis lies in controlling the reaction conditions (temperature, nitrating agent) and employing a robust purification strategy to isolate the desired isomer from its side products.



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Caption: Proposed workflow for the synthesis and purification of **3-Hydroxy-2-nitrobenzonitrile**.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and requires optimization. It is designed as a self-validating system, incorporating analytical checks at key stages.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-hydroxybenzonitrile (1 eq.). Dissolve the starting material in concentrated sulfuric acid (H_2SO_4) and cool the mixture to 0°C in an ice-salt bath.
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO_3 , 1.1 eq.) to concentrated sulfuric acid in a separate cooled flask. Add this nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
- **Reaction Monitoring (Self-Validation):** After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to observe the consumption of the starting material and the formation of new, more polar spots corresponding to the nitro-isomers.
- **Work-up:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate (the crude product mixture) should form.
- **Isolation:** Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum.
- **Purification:** Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. Collect fractions and monitor by TLC to isolate the desired 2-nitro isomer.
- **Characterization (Self-Validation):** Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product. Characterize the purified compound by 1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity. Determine the melting point as a final check of purity.

Spectroscopic Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. As experimental data is not widely published, this section provides predicted data based on established principles of spectroscopy.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, plus a broad signal for the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Rationale |
|--------|--|--------------------------|---|
| H-4 | ~7.6-7.8 | Doublet of doublets (dd) | Downfield shift due to deshielding from adjacent nitro and nitrile groups. |
| H-5 | ~7.2-7.4 | Triplet (t) | Typical aromatic proton signal, influenced by adjacent protons. |
| H-6 | ~7.4-7.6 | Doublet of doublets (dd) | Influenced by ortho hydroxyl group and meta nitro/nitrile groups. |
| -OH | ~5.0-10.0 | Broad singlet (br s) | Exchangeable proton; chemical shift is concentration and solvent dependent. |

Predicted ^{13}C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

| Carbon | Predicted Chemical Shift (δ , ppm) | Rationale |
|------------------------|---|---|
| C1 (-CN) | ~110-115 | Location of the nitrile group. |
| C2 (-NO ₂) | ~145-150 | Carbon bearing the strongly electron-withdrawing nitro group. |
| C3 (-OH) | ~155-160 | Carbon bearing the hydroxyl group, shifted downfield. |
| C4 | ~125-130 | Aromatic CH carbon. |
| C5 | ~120-125 | Aromatic CH carbon. |
| C6 | ~115-120 | Aromatic CH carbon. |
| -C≡N | ~117-120 | Nitrile carbon, characteristically sharp. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Appearance |
|--------------------------|--|------------------------------|
| O-H Stretch (phenolic) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp |
| C≡N Stretch (nitrile) | 2220 - 2240 | Sharp, strong ^[8] |
| N=O Stretch (asymmetric) | 1520 - 1560 | Strong |
| N=O Stretch (symmetric) | 1340 - 1380 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium, multiple bands |

Mass Spectrometry

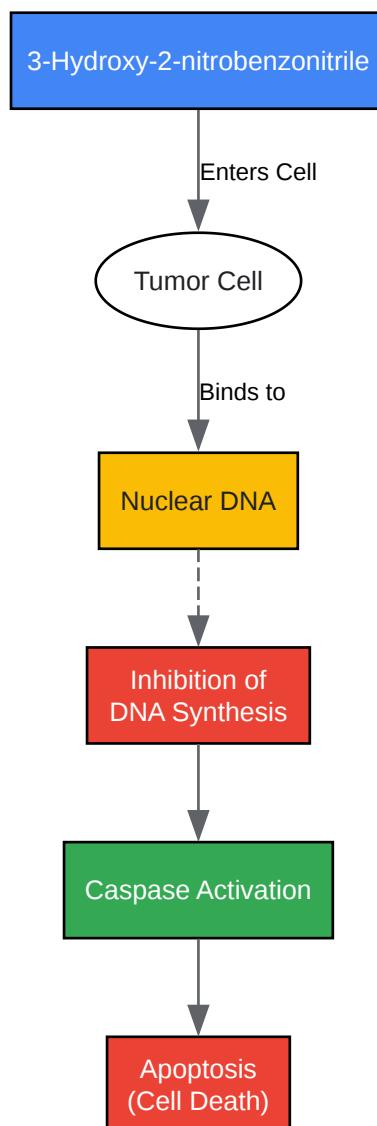
Mass spectrometry would confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak $[M+H]^+$ at m/z 165.0295, corresponding to the formula $C_7H_5N_2O_3^+$.

Initial Biological Activity Assessment

Initial reports suggest that **3-Hydroxy-2-nitrobenzonitrile** possesses significant biological activity.

Anti-Tumor Potential

Systematic studies have indicated that the compound may inhibit the proliferation of tumor cells.^[5] The proposed mechanism involves binding to DNA, which in turn inhibits DNA synthesis and leads to programmed cell death (apoptosis) or necrosis, depending on the concentration.^[5] This mode of action is plausible, as many nitroaromatic compounds are known to be bioreduced within cells to reactive species that can damage macromolecules like DNA.



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Caption: Hypothetical pathway for the induction of apoptosis by **3-Hydroxy-2-nitrobenzonitrile**.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method to validate the reported anti-tumor activity against a selected cancer cell line (e.g., HeLa, MCF-7).

- Cell Culture: Culture the chosen cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **3-Hydroxy-2-nitrobenzonitrile** in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for treatment.
- Treatment: Remove the old medium from the wells and add 100 μ L of the medium containing various concentrations of the compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Add 100 μ L of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
- Analysis (Self-Validation): Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard codes:

- GHS Pictogram: GHS07 (Irritant)[5]
- Hazard Statements:

- H302: Harmful if swallowed[3][5]
- H315: Causes skin irritation[3][5]
- H319: Causes serious eye irritation[3][5]
- H335: May cause respiratory irritation[3]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[3][5]

Handling and Personal Protective Equipment (PPE)

- Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
- Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
- Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[9]
- Wash hands thoroughly after handling.[9]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion and Future Directions

3-Hydroxy-2-nitrobenzonitrile is a compound with considerable potential, underscored by initial reports of its anti-tumor activity. While its study is still in the early stages, its unique structure warrants further investigation.

Future research should focus on:

- Definitive Synthesis: Development and optimization of a regioselective synthesis to produce the compound in high yield and purity.

- Full Characterization: Publication of complete, experimentally verified spectroscopic data (NMR, IR, MS) and physicochemical properties (melting point, solubility).
- Validation of Biological Activity: Rigorous confirmation of its anti-tumor effects across a panel of cancer cell lines and elucidation of the precise molecular mechanism of action.
- Analogue Development: Using **3-Hydroxy-2-nitrobenzonitrile** as a scaffold to synthesize derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

This guide serves as a foundational starting point, providing the necessary theoretical and practical framework to enable and accelerate future research into this intriguing molecule.

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